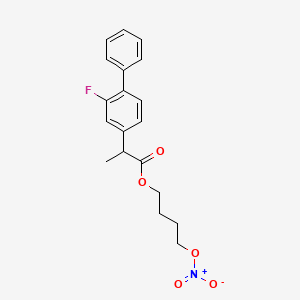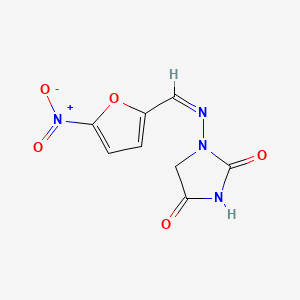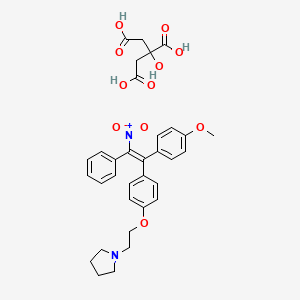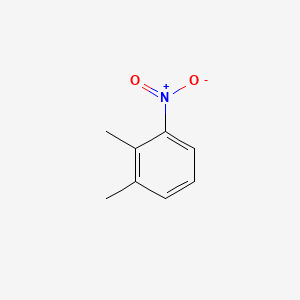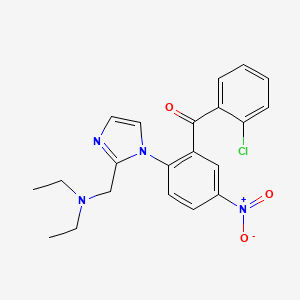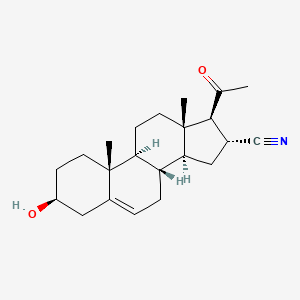
Carbonitrile de prégnénolone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pregnenolone 16α-carbonitrile has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Pregnenolone carbonitrile is a synthetic, steroidal antiglucocorticoid and a pregnane X receptor (PXR) agonist . The nuclear pregnane X receptor (PXR) is an important component of the body’s adaptive defense mechanism against toxic substances .
Mode of Action
Pregnenolone carbonitrile acts as an activator of the pregnane X receptor (PXR), which is involved in inducing the synthesis of a unique cytochrome P450 peptide in hepatic microsomes of male rats . It is also known to prevent CB1 receptor agonists like tetrahydrocannabinol, the main active constituent in cannabis, from fully activating the CB1 .
Biochemical Pathways
The activation of PXR by pregnenolone carbonitrile leads to the transcriptional activation of the MDR1 gene, resulting in the induction of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This process is part of the body’s defense mechanism against toxic substances .
Pharmacokinetics
The pharmacokinetics of pregnenolone carbonitrile involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that pregnenolone carbonitrile can significantly increase systemic clearance of certain drugs, such as dapsone, by inducing the expression of P-gp and cytochrome P450 3A .
Result of Action
The activation of PXR by pregnenolone carbonitrile leads to increased expression of both Mdr1a/1b mRNA and P-gp protein in the intestine and the brain . This results in enhanced secretion of certain substances, contributing to the body’s defense mechanism against toxic substances .
Action Environment
The endocrine system plays a significant role in the action of pregnenolone carbonitrile. It influences both specific and nonspecific responses of the organism to environmental stimuli .
Analyse Biochimique
Biochemical Properties
Pregnenolone Carbonitrile is involved in inducing the synthesis of a unique cytochrome P450 peptide in hepatic microsomes of male rats . It interacts with the pregnane X receptor (PXR), a nuclear receptor that is an important component of the body’s adaptive defense mechanism against toxic substances .
Cellular Effects
Pregnenolone Carbonitrile has been found to inhibit the trans-differentiation of hepatic stellate cells and the extent of fibrosis caused by carbon tetrachloride treatment in vivo . In vitro, it directly inhibited hepatic stellate cell trans-differentiation to a pro-fibrogenic phenotype .
Molecular Mechanism
Pregnenolone Carbonitrile exerts its effects through both PXR-dependent and PXR-independent mechanisms . It acts independently of the PXR in hepatic stellate cells, suggesting a PXR-independent antifibrogenic effect of Pregnenolone Carbonitrile through a direct interaction with hepatic stellate cells .
Temporal Effects in Laboratory Settings
The effects of Pregnenolone Carbonitrile on liver fibrogenesis were examined in rats chronically treated with carbon tetrachloride . Pregnenolone Carbonitrile did not inhibit the hepatotoxicity of carbon tetrachloride, but it significantly inhibited the extent of fibrosis caused by carbon tetrachloride treatment .
Metabolic Pathways
Pregnenolone Carbonitrile has been shown to mediate induction of hepatic cytochrome P450 3A, organic anion transporting peptide-2, and cholesterol 7α-hydroxylase, regulating both xenobiotic and bile acid homeostasis .
Méthodes De Préparation
Le 16α-carbonitrile de prégnénolone est synthétisé par une série de réactions chimiques à partir de la prégnénoloneCela peut être réalisé par diverses réactions organiques, notamment la formation de nitriles et les transformations ultérieures de groupes fonctionnels . Les méthodes de production industrielle impliquent souvent l'optimisation de ces réactions pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Le 16α-carbonitrile de prégnénolone subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier le groupe carbonitrile ou d'autres groupes fonctionnels présents dans la molécule.
Substitution : Le groupe carbonitrile peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 16α-carbonitrile de prégnénolone a une large gamme d'applications de recherche scientifique :
Biologie : Il sert d'outil pour étudier le rôle du récepteur X de la prégnane dans divers processus biologiques.
Mécanisme d'action
Le 16α-carbonitrile de prégnénolone exerce ses effets principalement par l'activation du récepteur X de la prégnane . Ce récepteur est un récepteur nucléaire qui régule l'expression des gènes impliqués dans le métabolisme des xénobiotiques et des endobiotiques . Lors de son activation, il induit la synthèse des enzymes du cytochrome P450, qui jouent un rôle essentiel dans le métabolisme de diverses substances . L'interaction avec le récepteur X de la prégnane implique également la modulation d'autres voies moléculaires, notamment celles liées à la réponse au stress et à l'inflammation .
Comparaison Avec Des Composés Similaires
Le 16α-carbonitrile de prégnénolone est unique en raison de sa modification structurelle spécifique en position 16α, qui confère des activités biologiques distinctes. Parmi les composés similaires, on peut citer :
Prégnénolone : Le composé parent sans le groupe carbonitrile.
Mifépristone : Un autre antiglucocorticoïde avec des caractéristiques structurales différentes.
Kétoconazole : Un antifongique qui agit également comme inhibiteur de la stéroïdogénèse.
Dexaméthasone : Un glucocorticoïde aux puissantes propriétés anti-inflammatoires.
Le 16α-carbonitrile de prégnénolone se distingue par son activation spécifique du récepteur X de la prégnane et son rôle dans l'induction des enzymes du cytochrome P450 .
Propriétés
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13(24)20-14(12-23)10-19-17-5-4-15-11-16(25)6-8-21(15,2)18(17)7-9-22(19,20)3/h4,14,16-20,25H,5-11H2,1-3H3/t14-,16-,17+,18-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHRRMYCDQLJF-ZDNYCOCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037262 | |
| Record name | Pregnenolone carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434-54-4 | |
| Record name | Pregnenolone 16α-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnenolone carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregnenolone carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNENOLONE CARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9WH84QAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pregnenolone Carbonitrile exert its effects on drug metabolism?
A: Pregnenolone Carbonitrile (PCN) is a known inducer of cytochrome P450 (CYP450) enzymes, particularly those belonging to the CYP3A family. [, , ] While the exact mechanism of induction is complex and not fully elucidated, research suggests that PCN likely binds to the Pregnane X Receptor (PXR). [] This interaction subsequently activates PXR, leading to increased transcription of genes encoding CYP450 enzymes, ultimately resulting in enhanced drug metabolism. []
Q2: What is the impact of Pregnenolone Carbonitrile on the pharmacokinetics of other drugs?
A: Due to its ability to induce CYP450 enzymes, particularly CYP3A, PCN can significantly alter the pharmacokinetics of co-administered drugs metabolized by these enzymes. [, , ] For instance, one study demonstrated that PCN pretreatment in rats significantly altered the pharmacokinetic profile of antipyrine, a drug primarily metabolized by CYP450 enzymes. [] Specifically, PCN increased the maximum clearance rate and decreased the half-life of antipyrine. [] Similarly, in mice, PCN pretreatment substantially induced the demethylation of misonidazole, indicative of increased CYP450 activity. []
Q3: Are there specific structural features of Pregnenolone Carbonitrile that contribute to its inducing effects?
A: Research suggests that the structural features of PCN play a crucial role in its ability to induce specific CYP450 enzymes. For example, one study exploring the inductive effects of various erythromycin derivatives found that some displayed potent induction profiles resembling those of PCN, particularly regarding the induction of a specific CYP450 enzyme. [] This finding highlights the importance of specific structural motifs in mediating interactions with nuclear receptors like PXR and ultimately influencing the induction of specific CYP450 isoforms. [, ]
Q4: What are the potential implications of Pregnenolone Carbonitrile's effects on drug metabolism for drug development and clinical practice?
A: Understanding the inductive effects of PCN is crucial for both drug development and clinical practice. For drug development, it emphasizes the need to investigate potential drug-drug interactions with compounds like PCN, especially for drugs metabolized by CYP450 enzymes. [, , ] In clinical settings, physicians should be aware of the potential for altered drug responses when co-administering medications with PCN, potentially requiring dosage adjustments or close monitoring of patients for efficacy and adverse effects. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


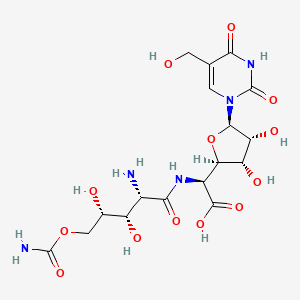
![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)


![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)

